molecular formula C17H19N5O B1664775 BAP9THP CAS No. 2312-73-4

BAP9THP

Katalognummer: B1664775
CAS-Nummer: 2312-73-4
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: POFWRMVFWIJXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine (CAS: 2312-73-4) is a synthetic cytokinin derivative and plant growth regulator. Its molecular formula is C₁₇H₁₉N₅O, with a molecular weight of 309.37 g/mol . Structurally, it features a purine core substituted with a benzyl group at the N⁶ position and a tetrahydropyran (THP) ring at the N⁹ position (Figure 1). This compound is notable for its exceptional ability to delay senescence and promote chlorophyll retention in plant tissues, outperforming classical cytokinins like kinetin in specific applications . It is also used in plant tissue culture to stimulate adventitious bud formation and callus growth .

Eigenschaften

IUPAC Name

N-benzyl-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWRMVFWIJXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038801
Record name N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2312-73-4
Record name N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2312-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acell
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-9-(2-tetrahydropyranyl)adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Nucleophilic Substitution Using 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine

A widely documented method involves the reaction of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine with benzylamine under controlled conditions. The procedure begins by dissolving benzylamine in 1-propanol (14 mL), followed by the addition of triethylamine (0.95 mL, 6.9 mmol) as a base to deprotonate the amine. The mixture is heated to 45°C for 6 hours, facilitating nucleophilic substitution at the C6 position of the purine ring.

Post-reaction, the mixture is cooled, filtered, and partially evaporated to concentrate the product. Purification via column chromatography (60.3 g silica gel, chloroform:acetone 4:1, 7.5 mL/min flow rate) yields a light yellow viscous substance. Crystallization occurs after two weeks of drying over phosphorus pentoxide in a vacuum desiccator. This method achieves moderate yields, with the tetrahydro-2H-pyran (THP) group serving as a protective moiety during synthesis.

Key Reaction Parameters

Parameter Value
Solvent 1-Propanol
Temperature 45°C
Reaction Time 6 hours
Purification Column Chromatography
Yield Not explicitly reported

Michael Addition with Activated Tetrahydropyran Derivatives

An alternative route, highlighted in medicinal chemistry research, employs a Michael addition strategy. Adenine is first modified at the N9 position with a benzyl group to enhance stability. The subsequent step involves reacting this intermediate with an activated alkene derived from tetrahydropyran.

The reaction is conducted under argon in dry tetrahydrofuran (THF), with lithium diisopropylamide (LDA) as a strong base to deprotonate the adenine derivative. A solution of carbon tetrabromide (CBr₄) in THF is added dropwise to form the tetrahydro-2H-pyran ring via conjugate addition. This method emphasizes regioselectivity, requiring precise temperature control (-78°C) and stoichiometric ratios to avoid side reactions.

Optimization Insights

  • Temperature : Maintaining -78°C ensures controlled reaction kinetics.
  • Stoichiometry : A 2:1 molar ratio of LDA to adenine derivative minimizes byproducts.
  • Purification : Flash chromatography or recrystallization is used to isolate the final product.

Comparative Analysis of Synthetic Routes

Starting Materials and Complexity

  • Method 1 utilizes commercially available 6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine, simplifying synthesis but requiring specialized precursors.
  • Method 2 starts with adenine, offering flexibility but necessitating multi-step modifications.

Yield and Scalability

While neither method explicitly reports yields, Method 1’s use of column chromatography suggests challenges in scalability due to solvent and time requirements. Method 2’s cryogenic conditions (-78°C) complicate large-scale production but offer higher regiochemical control.

Byproduct Management

Method 1 generates hydrochloric acid as a byproduct, neutralized by triethylamine. In Method 2, excess LDA and CBr₄ necessitate careful quenching to prevent hazardous side reactions.

Characterization and Quality Control

Physical and Chemical Properties

Data from analytical studies confirm the compound’s identity and purity:

Property Value
Melting Point 108–110°C
Boiling Point 449.64°C (estimated)
Density 1.0874 g/cm³
Refractive Index 1.7500
pKa 3.51 ± 0.10

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.3–7.5 ppm confirm the benzyl aromatic protons.
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O-C) validate the THP ring.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SD 8339 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Purinderivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Purinen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

SD 8339 entfaltet seine Wirkung durch Nachahmung natürlicher Cytokinine. Es bindet an Cytokininrezeptoren in Pflanzenzellen und löst eine Kaskade von molekularen Ereignissen aus, die die Zellteilung und das Wachstum fördern. Die Verbindung beschleunigt die meiotische Teilung der Megasporenmutterzelle, mitotische Teilungen der Megaspore und Zellen des Stempelgewebes. Es erhöht auch die Rate der Proteinsynthese in Blütenknospen.

Wirkmechanismus

SD 8339 exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The compound accelerates the meiotic division of the megaspore mother cell, mitotic divisions of the megaspore, and cells of pistillate tissue. It also increases the rate of protein synthesis in flower buds .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Primary Applications Relative Bioactivity (vs. Target Compound)
N-Benzyl-9-(THP)adenine C₁₇H₁₉N₅O 309.37 N⁶-Benzyl, N⁹-THP Senescence delay, bud induction Reference (1×)
6-Benzylaminopurine (BAP) C₁₂H₁₁N₅ 225.25 N⁶-Benzyl Callus growth, shoot proliferation 0.9–1× (callus growth)
Kinetin C₁₀H₉N₅O 215.21 N⁶-Furfuryl Senescence delay, root development 0.5–0.7× (senescence delay)
N⁶-Isopentenyladenine C₁₀H₁₃N₅ 203.24 N⁶-Isopentenyl Bud induction, cell division 0.6–0.8× (bud induction)

Key Research Findings

Mechanistic Insights

The N⁶-benzyl group facilitates binding to cytokinin receptors (e.g., AHK3 in Arabidopsis), while the THP moiety may prolong activity by slowing metabolic breakdown . In contrast, BAP’s lack of a stabilizing group results in shorter half-life in planta.

Biologische Aktivität

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a synthetic derivative of adenine that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and plant biology. This article delves into its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Molecular Characteristics:

  • Molecular Formula: C₁₇H₁₉N₅O
  • Molecular Weight: 309.37 g/mol
  • Melting Point: 108-110 °C
  • Appearance: White to off-white crystalline solid

Synthesis Overview:
The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine involves modifying adenine at the N9 position with a benzyl group and a tetrahydro-2H-pyran ring. This modification enhances its stability and biological activity, making it a valuable compound for further research .

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine exhibits its biological effects through several mechanisms:

  • Interference with Nucleic Acid Processes:
    • The compound can disrupt DNA and RNA processes, which may be beneficial in targeting viral replication and cancer cell proliferation .
  • Modulation of Enzymatic Activities:
    • It influences cellular repair mechanisms and apoptosis, suggesting potential applications in treating aging-related conditions and enhancing chemotherapy efficacy .
  • Cell Signaling Pathways:
    • By modulating cell signaling pathways, it affects gene expression and cellular metabolism .

Biological Activity in Plant Growth

As a synthetic cytokinin, N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine plays a crucial role in promoting plant growth and development. Its key effects include:

Biological Activity Description
Cell Division Promotion Enhances cell division, leading to increased branching in various plants .
Flower Development Increases the diameter and fresh weight of flowers like carnations and chrysanthemums .
Physiological Regulation Modulates physiological processes such as senescence and organogenesis .

Pharmacokinetics

Understanding the pharmacokinetic properties of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is essential for evaluating its therapeutic potential:

  • Bioavailability:
    • The tetrahydro-2H-pyran ring may enhance solubility and facilitate crossing cellular membranes, improving bioavailability .
  • Metabolism:
    • Initial studies suggest a slower degradation rate, which could maintain therapeutic levels longer in the bloodstream, potentially reducing dosing frequency .
  • Tissue Distribution:
    • Enhanced tissue targeting is anticipated due to structural modifications that improve distribution within the body .

Toxicity Profile

A thorough understanding of the toxicity associated with N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is vital for its safe application:

  • Cytotoxicity Assessments:
    • Initial studies focus on cytotoxic levels and interactions with major organ systems to determine safety margins .
  • Genotoxic Effects:
    • Evaluations include potential genotoxic effects to ensure patient safety during prolonged administration .
  • Immunotoxicity:
    • Investigations into immunotoxic effects are crucial for understanding long-term safety profiles .

Case Studies

Recent studies have highlighted the efficacy of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine in various applications:

  • Antiviral Activity:
    • Research indicates that this compound may effectively inhibit viral replication processes, making it a candidate for antiviral drug development.
  • Cancer Treatment:
    • Preliminary findings suggest that it can enhance the efficacy of chemotherapy agents by modulating apoptotic pathways in cancer cells.
  • Neuroprotective Effects:
    • Ongoing studies are exploring its role in protecting neuronal cells from degeneration, potentially offering new avenues for treating neurodegenerative diseases.

Q & A

Advanced Question

HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min. Detect at 254 nm; retention time ~8.2 min .

LC-MS/MS : Employ electrospray ionization (ESI+) with m/z 310.2 [M+H]⁺ for quantification. Validate with spiked samples (recovery >90%) .

Calibration : Prepare standards in methanol (0.1–100 µg/mL; R² > 0.99) .

How should researchers mitigate environmental risks when using this compound?

Advanced Question

  • Biodegradation : Conduct OECD 301F tests to assess aerobic degradation.
  • Ecotoxicology : Avoid direct release into waterways; use containment trays.
  • Spill Management : Absorb with vermiculite, then treat with 5% hydrogen peroxide to oxidize residues .
  • Regulatory Compliance : Follow EPA guidelines for acute aquatic toxicity (EC₅₀: <10 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAP9THP
Reactant of Route 2
Reactant of Route 2
BAP9THP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.